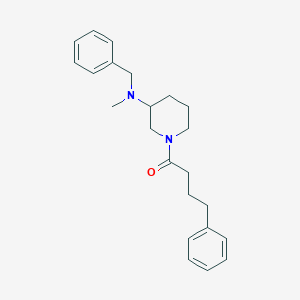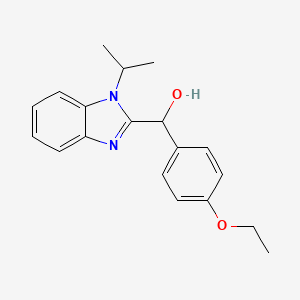![molecular formula C15H18N4O3 B6102189 2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)
2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, commonly known as Furosemide, is a potent diuretic drug used to treat various medical conditions such as hypertension, congestive heart failure, and edema. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention.
作用机制
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention. The drug targets the Na+/K+/2Cl- symporter in the thick ascending limb of the loop of Henle, which is responsible for reabsorbing sodium, chloride, and potassium ions. By inhibiting this transporter, Furosemide prevents the reabsorption of sodium and chloride ions, leading to increased urine output.
Biochemical and Physiological Effects
Furosemide has several biochemical and physiological effects on the body. The drug reduces fluid retention by increasing urine output, which helps to reduce blood volume and blood pressure. Furosemide also increases the excretion of potassium, which can lead to hypokalemia, a condition characterized by low levels of potassium in the blood. Additionally, Furosemide can cause metabolic alkalosis, a condition characterized by a higher pH level in the blood.
实验室实验的优点和局限性
Furosemide has several advantages and limitations for lab experiments. The drug is widely available and has a well-established mechanism of action, making it a useful tool for studying the renal system. Furosemide is also relatively easy to administer and has a short half-life, which allows for rapid onset and offset of its effects. However, Furosemide has several limitations, including the potential for adverse effects such as hypokalemia and metabolic alkalosis. Additionally, Furosemide can interact with other drugs and may not be suitable for all experimental settings.
未来方向
There are several future directions for research on Furosemide. One area of interest is the potential use of Furosemide in the treatment of acute kidney injury (AKI), a condition characterized by a sudden loss of kidney function. Research has shown that Furosemide may be beneficial in treating AKI by increasing urine output and reducing fluid overload. Another area of interest is the development of new formulations of Furosemide that can improve its bioavailability and reduce the risk of adverse effects. Additionally, further research is needed to better understand the long-term effects of Furosemide on the renal system and its potential to cause chronic kidney disease.
Conclusion
Furosemide is a potent diuretic drug that has been extensively studied for its effects on the renal system. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention. Furosemide has several advantages and limitations for lab experiments, and there are several future directions for research on the drug. Overall, Furosemide is a valuable tool for studying the renal system and has important clinical applications in the treatment of various medical conditions.
合成方法
Furosemide is synthesized by reacting 4-chloro-5,6-dimethylpyrimidine with 2-furoyl chloride and piperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, where the furoyl and piperazine groups are attached to the pyrimidine ring. The product is then purified by recrystallization to obtain pure Furosemide.
科学研究应用
Furosemide has been extensively studied for its diuretic effects and has been used in various clinical settings. Research has shown that Furosemide is effective in treating hypertension, congestive heart failure, and edema caused by various medical conditions such as liver and kidney diseases. Furosemide is also used in the treatment of acute pulmonary edema, a life-threatening condition that results from fluid accumulation in the lungs.
属性
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-11(2)16-15(17-13(10)20)19-7-5-18(6-8-19)14(21)12-4-3-9-22-12/h3-4,9H,5-8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMRSIRWZGALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)
![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6102157.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6102165.png)


![(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6102196.png)
![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)